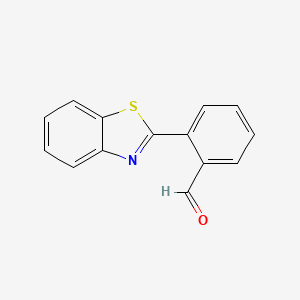

2-Benzothiazol-2-yl-benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NOS/c16-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)17-14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYGKKOSNWNZPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589252 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223576-00-9 | |

| Record name | 2-(2-Benzothiazolyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223576-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,3-Benzothiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazol-2-yl-benzaldehyde typically involves the condensation of 2-aminobenzenethiol with benzaldehyde. This reaction is catalyzed by ammonium chloride in a methanol-water mixed solvent at room temperature . Another method involves the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester, catalyzed by palladium (Pd) in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve green chemistry approaches. These methods include the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, and the cyclization of thioamide or carbon dioxide (CO₂) as raw materials .

Analyse Chemischer Reaktionen

Condensation Reactions

The aldehyde group readily participates in condensation reactions with amines, thiols, and other nucleophiles:

-

Schiff Base Formation : Reacts with primary amines (e.g., anilines, hydrazines) to form imines. For example, condensation with 4-aminophenol yields a Schiff base with potential biological activity .

-

Thiazolidinone Synthesis : Reacts with thioureas or thiosemicarbazides in the presence of acidic catalysts to form thiazolidinone derivatives, often explored for antimicrobial applications .

Table 1: Condensation Reactions of 2-Benzothiazol-2-yl-benzaldehyde

| Reactant | Product | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Aminophenol | Schiff base derivative | EtOH, reflux, 6 h | 78 | |

| Thiosemicarbazide | Thiazolidinone analog | HCl, ethanol, 80°C, 4 h | 85 |

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attack, enabling functionalization:

-

Grignard Reagents : Reacts with organomagnesium halides to form secondary alcohols. For instance, reaction with methylmagnesium bromide produces 2-(benzothiazol-2-yl)-benzyl alcohol .

-

Cyanide Addition : Forms cyanohydrins when treated with KCN or HCN, though this requires careful pH control to avoid side reactions .

Oxidation and Reduction

-

Oxidation : The aldehyde oxidizes to 2-benzothiazol-2-yl-benzoic acid using KMnO₄ or CrO₃ under acidic conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to 2-(benzothiazol-2-yl)-benzyl alcohol .

Key Mechanistic Insight :

The electron-withdrawing benzothiazole ring enhances the electrophilicity of the aldehyde, accelerating nucleophilic additions but complicating reductions due to steric hindrance .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Quinazoline Synthesis : Reacts with urea or guanidine under microwave irradiation to form benzothiazole-fused quinazolines, exhibiting antitumor activity .

-

Pyrazole Formation : Condensation with hydrazines followed by cyclization yields pyrazole derivatives, studied for anti-inflammatory properties .

Metal-Catalyzed Cross-Couplings

Participates in Suzuki-Miyaura and Heck reactions:

-

Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to form biaryl derivatives, enhancing π-conjugation for optoelectronic applications .

-

Heck Reaction : Couples with alkenes (e.g., styrene) using Pd(OAc)₂ to generate α,β-unsaturated ketones .

Table 2: Cross-Coupling Reactions

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C, 12 h | 2-(Benzothiazol-2-yl)-biphenyl | 92 | |

| Heck | Pd(OAc)₂, NEt₃, DMF, 100°C, 8 h | Styryl-benzothiazole | 88 |

Biological Activity Correlations

Derivatives of 2-benzothiazol-2-yl-benzaldehyde show:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

2-Benzothiazol-2-yl-benzaldehyde and its derivatives have demonstrated a wide range of biological activities, making them valuable in drug development. Key pharmacological properties include:

- Antimicrobial Activity : Compounds derived from benzothiazole exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of various pathogens, including resistant strains .

- Anticancer Potential : Research indicates that benzothiazole derivatives may possess anticancer properties, targeting multiple cancer cell lines with varying mechanisms of action .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of benzothiazole compounds, which could be beneficial in treating chronic inflammatory diseases .

Table 1: Biological Activities of 2-Benzothiazol-2-yl-benzaldehyde Derivatives

| Activity Type | Examples of Derivatives | Mechanism of Action |

|---|---|---|

| Antimicrobial | 2-Aminobenzothiazoles | Inhibition of cell wall synthesis |

| Anticancer | Benzothiazole-piperazine series | Induction of apoptosis |

| Anti-inflammatory | Substituted benzothiazoles | Inhibition of pro-inflammatory cytokines |

Organic Synthesis

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of complex molecules through various reactions:

- Condensation Reactions : 2-Benzothiazol-2-yl-benzaldehyde can undergo condensation with amines and thiols to produce more complex heterocycles .

- Oxidative Synthesis : Recent studies have utilized bioinspired catalytic systems (e.g., laccase/DDQ) for the synthesis of benzothiazoles from aldehydes and amines, showcasing high yields and efficiency .

Table 2: Synthetic Methods Involving 2-Benzothiazol-2-yl-benzaldehyde

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Condensation with amines | Room temperature, solvent-free | 80–95 |

| Oxidative cyclization | Laccase/DDQ system in NaPBS at pH 5 | 65–95 |

Material Science

Applications in Materials

Beyond pharmaceuticals, 2-benzothiazol-2-yl-benzaldehyde is being explored for its potential in materials science:

- Dyes and Pigments : Benzothiazole derivatives are used as colorants in various applications due to their vibrant colors and stability .

- Polymer Chemistry : The compound can act as a cross-linking agent or modifier in polymer formulations, enhancing properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives against common pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anticancer Research

Research involving the synthesis of a series of benzothiazole-piperazine hybrids demonstrated significant cytotoxic effects against various cancer cell lines. The study concluded that these compounds could serve as leads for new anticancer therapies due to their selective toxicity toward cancer cells while sparing normal cells .

Wirkmechanismus

The mechanism of action of 2-Benzothiazol-2-yl-benzaldehyde involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it can interact with cellular proteins and receptors, modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences in structure, reactivity, and applications between 2-Benzothiazol-2-yl-benzaldehyde and related benzothiazole/heterocyclic derivatives.

Table 1: Comparative Analysis of 2-Benzothiazol-2-yl-benzaldehyde and Analogues

Detailed Comparative Findings

Aldehyde vs. Reactivity: Both aldehydes undergo nucleophilic additions (e.g., Schiff base formation), but the benzothiazole’s sulfur may enhance stabilization of transition states in reactions.

Aldehyde vs. Amine Derivative (2-(Benzothiazol-2-yl)aniline)

- Functional Group : The aniline’s -NH₂ group directs electrophilic substitutions (e.g., nitration), whereas the aldehyde’s -CHO group enables condensations (e.g., hydrazone formation) .

- Applications : Aniline derivatives are precursors for dyes, while aldehydes are pivotal in sensor design .

Aldehyde vs. Amide Derivative (N-(Benzo[d]thiazol-2-yl)benzamide)

- Stability : The amide group increases hydrolytic stability compared to the aldehyde, favoring pharmaceutical applications .

- Bioactivity : Benzamide derivatives show enzyme inhibitory activity, whereas aldehydes are often intermediates in inhibitor synthesis .

Aldehyde vs. Thioether-Carboxylic Acid (2-(1,3-Benzothiazol-2-ylthio)succinic Acid)

- Solubility : The carboxylic acid groups in the thioether derivative enhance water solubility, making it suitable for corrosion inhibition .

- Functionality : Unlike the aldehyde, the thioether linkage provides chelating properties for metal surface protection .

Aldehyde vs. Imine-Naphthol Hybrid (2-(1,3-Benzothiazol-2-yliminomethyl)-2-naphthol) Coordination Chemistry: The imine group in this compound facilitates metal chelation, a property shared with Schiff bases derived from the aldehyde . Fluorescence: Naphthol-imine hybrids exhibit intrinsic fluorescence, a trait exploitable in sensor design, similar to aldehyde-based sensors .

Biologische Aktivität

2-Benzothiazol-2-yl-benzaldehyde (CAS No. 223576-00-9) is a heterocyclic compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The unique structural features of 2-Benzothiazol-2-yl-benzaldehyde contribute to its diverse biological properties, including antimicrobial, antifungal, and anticancer activities.

The synthesis of 2-Benzothiazol-2-yl-benzaldehyde typically involves the condensation of 2-aminobenzenethiol with benzaldehyde, often catalyzed by ammonium chloride in a methanol-water solvent mixture at room temperature. The compound's molecular weight is approximately 239.29 g/mol, and it possesses distinct reactivity due to its aldehyde functional group, which allows for various chemical modifications .

Antimicrobial Activity

Research has demonstrated that 2-Benzothiazol-2-yl-benzaldehyde exhibits significant antimicrobial activity against various bacterial strains. In vitro studies indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Antifungal Activity

The compound has also shown promising antifungal properties. Studies have reported its efficacy against fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism may involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Properties

One of the most notable biological activities of 2-Benzothiazol-2-yl-benzaldehyde is its potential as an anticancer agent. It has been found to inhibit the activity of topoisomerases and kinases, enzymes crucial for DNA replication and cell division in cancer cells. In vitro assays have revealed that the compound can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells .

The biological activity of 2-Benzothiazol-2-yl-benzaldehyde can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

- Cell Cycle Disruption : By inhibiting topoisomerases, the compound disrupts DNA replication, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

- Membrane Disruption : Its interaction with lipid membranes contributes to its antimicrobial and antifungal effects.

Case Studies

Several studies have highlighted the biological activity of 2-Benzothiazol-2-yl-benzaldehyde:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including 2-Benzothiazol-2-yl-benzaldehyde. The results showed that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant bacterial strains .

- Anticancer Research : A study focused on the anticancer properties demonstrated that treatment with 2-Benzothiazol-2-yl-benzaldehyde resulted in significant reduction in cell viability in multiple cancer cell lines, with IC50 values indicating potent activity .

Comparative Analysis

To better understand the unique properties of 2-Benzothiazol-2-yl-benzaldehyde, it is useful to compare it with other similar compounds:

| Compound | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| 2-Benzothiazol-2-yl-benzaldehyde | High | Moderate | High |

| 2-Aminobenzothiazole | Moderate | Low | Moderate |

| 2-Mercaptobenzothiazole | High | High | Low |

Q & A

Q. Data Comparison Table :

| Method | Key Reagents | Yield Range | Conditions |

|---|---|---|---|

| Condensation | 2-Aminothiophenol, Benzaldehyde | 60-75% | Acidic, 80-100°C |

| Hydrazide Intermediate | Ethyl-2-benzothiazolyl acetate, Hydrazine hydrate | 70-85% | Reflux in ethanol |

Yields depend on solvent choice (polar aprotic solvents improve cyclization) and catalyst (e.g., p-TsOH enhances Schiff base formation).

Basic: What spectroscopic techniques are critical for confirming the structure of 2-Benzothiazol-2-yl-benzaldehyde?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Benzothiazole protons (C2-H) resonate as a singlet at δ 8.2–8.5 ppm, while aromatic protons show splitting patterns consistent with substitution .

- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm, and the benzothiazole C2 carbon at δ 155–160 ppm .

- FT-IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch of benzothiazole) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 225–227 (exact mass depends on substituents) validate the molecular formula .

Advanced: How can X-ray crystallography using SHELX software validate the molecular geometry of 2-Benzothiazol-2-yl-benzaldehyde?

Methodological Answer:

- Data Collection : High-resolution single-crystal X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) are collected at 296 K.

- Structure Solution : Use SHELXT for phase determination via intrinsic phasing. The benzothiazole and benzaldehyde moieties are resolved using direct methods .

- Refinement : SHELXL refines anisotropic displacement parameters. Key metrics:

- R-factor : <0.05 indicates high precision.

- Torsion Angles : Confirm planarity of the benzothiazole-aldehyde system (e.g., C2–C1'–C7'–O1 dihedral angle ≈ 0°) .

- Validation : Check for hydrogen bonding (e.g., O–H···N interactions) and π-π stacking distances (3.4–3.6 Å) to assess packing efficiency .

Advanced: What strategies resolve contradictions in reaction yields when varying synthetic protocols?

Methodological Answer:

Contradictions often arise from competing side reactions (e.g., over-oxidation of aldehyde groups). Mitigation strategies:

Reaction Monitoring : Use TLC or HPLC to track intermediate formation. For example, ethyl-2-benzothiazolyl acetate should show Rf = 0.5 (hexane:ethyl acetate, 3:1) .

Condition Optimization :

- Lower temperature (60°C) reduces aldehyde oxidation.

- Catalytic amounts of NaHSO₃ stabilize the aldehyde group during hydrazide formation .

Statistical Analysis : Apply ANOVA to compare yields across 3+ trials. A p-value <0.05 indicates significant differences due to reagent purity or solvent choice .

Advanced: How can computational methods predict the reactivity of 2-Benzothiazol-2-yl-benzaldehyde in nucleophilic addition reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate:

- MD Simulations : Simulate reaction trajectories in explicit solvent (e.g., water or DMSO) to model transition states. For example, activation energy for hydrazone formation is ~25 kcal/mol .

Advanced: What are the mechanistic pathways for forming benzothiazole derivatives from 2-Benzothiazol-2-yl-benzaldehyde?

Methodological Answer:

- Schiff Base Formation :

- Nucleophilic Attack : Hydrazine attacks the aldehyde carbon, forming a tetrahedral intermediate.

- Dehydration : Loss of H₂O yields the hydrazone derivative (λmax = 320 nm in UV-Vis) .

- Cyclization Reactions :

- With 1,2,4-Triazole : The aldehyde reacts with triazole under basic conditions (K₂CO₃) to form a fused heterocycle. The reaction proceeds via enolate intermediate formation .

- Photocatalytic Coupling : Under UV light (365 nm), the benzothiazole moiety undergoes C–H activation to form biaryl products .

Safety: What protocols are essential when handling hydrazine derivatives in the synthesis of 2-Benzothiazol-2-yl-benzaldehyde analogs?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Hydrazine hydrate is corrosive (pH 10–12) .

- Ventilation : Perform reactions in a fume hood to avoid inhalation exposure (TLV-TWA = 0.01 ppm) .

- Waste Disposal : Neutralize hydrazine waste with 10% HCl before disposal. Monitor for residual hydrazine using colorimetric tests (e.g., p-dimethylaminobenzaldehyde reagent turns yellow) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.